molecular formula C16H19NO5S B13000547 N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B13000547
M. Wt: 337.4 g/mol
InChI Key: ZEANMQGTAJNXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes both hydroxymethyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-(Hydroxymethyl)-4,5-dimethoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted sulfonamides. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and hydroxymethyl derivatives, such as:

Uniqueness

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19NO5S/c1-11-4-6-13(7-5-11)23(19,20)17-14-9-16(22-3)15(21-2)8-12(14)10-18/h4-9,17-18H,10H2,1-3H3

InChI Key

ZEANMQGTAJNXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CO)OC)OC

Origin of Product

United States

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